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Introduction
Avenanthramides (AVs) are a group of phenolic alkaloids found exclusively in oats (Avena

sativa). Among them, avenanthramide C (AV-C) has garnered significant scientific interest due

to its potent antioxidant and anti-inflammatory properties. Understanding the bioavailability and

metabolic fate of AV-C in humans is crucial for evaluating its potential as a nutraceutical or

therapeutic agent. This technical guide provides a comprehensive overview of the current

knowledge on the absorption, distribution, metabolism, and excretion (ADME) of

avenanthramide C in humans, supported by quantitative data, detailed experimental

protocols, and visual diagrams of key processes.

Bioavailability and Pharmacokinetics of
Avenanthramide C
Following oral consumption, avenanthramide C is absorbed, appears in the plasma, and is

subject to metabolic processes. The bioavailability of AV-C can be influenced by the dose and

the food matrix in which it is consumed.

Quantitative Pharmacokinetic Data
Several studies have investigated the pharmacokinetic profile of avenanthramide C in healthy

human subjects. The key parameters, including maximum plasma concentration (Cmax), time
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to reach maximum concentration (Tmax), and elimination half-life (T1/2), are summarized in the

table below.
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Study
(Year)

Dosage
and Food
Matrix

n
Cmax
(nmol/L)

Tmax (h) T1/2 (h)
Citation(s
)

Chen et al.

(2007)

0.5 g AEM

in 360 mL

skim milk

6 41.4 2.15 3.00 [1][2]

1 g AEM in

360 mL

skim milk

6 89.0 2.15 3.00 [1][2]

Zhang et

al. (2017)

Low-AVA

oat cookies

(32.7

mg/kg

AVAs)

16

~1.5

(estimated

from

graph)

~1-2
Not

specified

High-AVA

oat cookies

(229.6

mg/kg

AVAs)

16

~4.0

(estimated

from

graph)

~2-3 ~2.5

Schär et al.

(2018)

60 g oat

bran (7.8

µmol total

AVAs)

7

Traces

detected in

urine

Not

applicable

for plasma

Not

applicable
[3]

Georgouso

poulou et

al. (2021)

Liquid oat

product

(196 mL)

21

Not

specified

individually

for AV-C

0.7-1.6 (for

total AVAs)

Not

specified

individually

for AV-C

[4]

Solid oat

product (62

g oat

flakes)

21

Not

specified

individually

for AV-C

1.1-2.3 (for

total AVAs)

Not

specified

individually

for AV-C

[4]

AEM: Avenanthramide-enriched mixture; AVA: Avenanthramide
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Influence of Food Matrix on Bioavailability
The food matrix plays a significant role in the bioavailability of avenanthramides. Studies have

shown that the physical form of the oat product (liquid vs. solid) can affect the rate of

absorption, with liquid forms generally leading to a shorter Tmax[4]. The presence of other food

components, such as proteins and fats, may also influence the release and absorption of AV-C

from the food matrix in the gastrointestinal tract.

Metabolism of Avenanthramide C
Avenanthramide C undergoes extensive metabolism in humans, involving both the gut

microbiota and systemic (host) enzymatic pathways.

Gut Microbiota Metabolism
The human gut microbiota plays a crucial role in the initial biotransformation of

avenanthramide C. The primary metabolic reactions include:

Reduction of the C7'-C8' double bond: This leads to the formation of

dihydroavenanthramide C (DH-AV-C). Studies have identified Faecalibacterium prausnitzii

as a key bacterium responsible for this reduction[5].

Cleavage of the amide bond: This results in the formation of 5-hydroxyanthranilic acid and

dihydrocaffeic acid or caffeic acid[5].

Interindividual differences in the gut microbiota composition can lead to variations in the

metabolic profile of AV-C among individuals[5].

Systemic Metabolism (Phase I and Phase II)
Following absorption, avenanthramide C and its gut microbial metabolites can undergo further

metabolism in the liver and other tissues. Evidence suggests the occurrence of Phase II

conjugation reactions:

Glucuronidation: The formation of AV-C-glucuronide has been suggested by the detection of

"conjugated" forms in plasma that are released upon treatment with β-glucuronidase[2].
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Sulfation: Similarly, the presence of sulfate conjugates is inferred from studies analyzing total

avenanthramides after enzymatic hydrolysis[3].

Methylation: Methylated metabolites of avenanthramides have also been identified in human

plasma[1][6].

The major known metabolites of avenanthramide C are summarized in the table below.

Metabolite Name Metabolic Pathway Site of Detection Citation(s)

Dihydroavenanthrami

de C (DH-AV-C)

Gut microbiota

(reduction)
Feces, Urine [5]

5-Hydroxyanthranilic

acid

Gut microbiota (amide

bond cleavage)
Feces, Urine [5]

Dihydrocaffeic acid
Gut microbiota (amide

bond cleavage)
Feces, Urine [5]

Caffeic acid
Gut microbiota (amide

bond cleavage)
Feces, Urine [5]

Avenanthramide C

glucuronide

Systemic (Phase II

glucuronidation)
Plasma (inferred) [2][7][8][9][10]

Avenanthramide C

sulfate

Systemic (Phase II

sulfation)

Plasma (inferred),

Urine
[3][7]

Methyl-

avenanthramide C

Systemic

(Methylation)
Plasma [1][6]

Experimental Protocols
This section details the methodologies employed in key human studies investigating the

bioavailability and metabolism of avenanthramide C.

Study by Chen et al. (2007)
Study Design: Randomized, placebo-controlled, 3-way crossover trial with 1-week washout

periods[2].
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Subjects: Six healthy older adults (3 male, 3 female; mean age 60.8 ± 3.6 years)[2].

Dosing: Subjects consumed 360 mL of skim milk alone (placebo) or containing 0.5 g or 1 g of

an avenanthramide-enriched mixture (AEM)[2].

Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 10

hours post-consumption[2].

Analytical Method: Plasma concentrations of free and conjugated avenanthramides were

measured by HPLC with electrochemical detection after treatment with β-

glucuronidase/sulfatase to hydrolyze conjugates[2].

Study by Wang et al. (2015)
Study Design: In vitro fermentation of avenanthramide C with human fecal slurries[5].

Subjects: Fecal samples were obtained from six healthy human donors[5].

Protocol: Avenanthramide C was incubated with fecal slurries under anaerobic conditions.

Samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 hours)[5].

Analytical Method: Metabolites were identified and quantified using HPLC with

electrochemical detection and LC with electrospray ionization/mass spectrometry (LC-

ESI/MS)[5].

Study by Schär et al. (2018)
Study Design: Crossover design where subjects consumed oat bran or a phenolic-low

control[3].

Subjects: Seven healthy male volunteers[3].

Dosing: Participants consumed 60 g of oat bran containing 7.8 µmol of total

avenanthramides[3].

Sample Collection: Urine samples were collected 12 hours before and up to 48 hours after

consumption[3].
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Analytical Method: Urinary metabolites were analyzed by ultra-high performance liquid

chromatography-tandem mass spectrometry (UPLC-MS/MS)[3].

Visualizations
The following diagrams illustrate the key metabolic pathways and a typical experimental

workflow for studying avenanthramide C bioavailability.
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Caption: Metabolic pathways of Avenanthramide C in humans.
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Caption: Experimental workflow for human bioavailability studies.

Conclusion
Avenanthramide C is bioavailable in humans, with plasma concentrations peaking within a few

hours of consumption. It undergoes extensive metabolism, initiated by the gut microbiota and

followed by systemic phase II conjugation reactions. The primary microbial metabolites include

dihydroavenanthramide C and products of amide bond cleavage. Systemic metabolites are

mainly glucuronide, sulfate, and methylated conjugates. The bioavailability and metabolic

profile can be influenced by the dosage and the food matrix. Further research is warranted to

fully elucidate the specific enzymes involved in systemic metabolism and to explore the

biological activities of the various metabolites. This knowledge will be instrumental in the

development of oat-based functional foods and therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

